

# Regulatory status and restrictions on Carbophenothion use

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## Compound of Interest

Compound Name: Carbophenothion

Cat. No.: B1668428

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An In-depth Technical Guide to the Regulatory Status and Restrictions on **Carbophenothion** Use

## Introduction

**Carbophenothion**, an organophosphate pesticide also known by its trade name Trithion, was historically used as an insecticide and acaricide to control pests on a variety of crops, including citrus fruits, cotton, and vegetables, as well as on livestock.[1][2][3] As an organophosphate, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of the nervous system in target organisms.[1][4][5] Due to its high toxicity and environmental concerns, the use of **Carbophenothion** has been significantly restricted or discontinued in many parts of the world. This guide provides a comprehensive overview of its current regulatory status, use restrictions, and the scientific data underpinning these decisions.

## Global Regulatory Status

The regulatory landscape for **Carbophenothion** varies significantly by country and region, reflecting a global trend towards phasing out older, more toxic pesticides.

- United States: The U.S. Environmental Protection Agency (EPA) has classified **Carbophenothion** as a Restricted Use Pesticide (RUP).[1][3] This designation means that it can only be sold to and used by certified applicators or individuals under their direct supervision.[3] The EPA has identified concerns regarding the potential adverse effects of

**Carbophenothion** on aquatic and terrestrial species.[6] Under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the EPA conducts a comprehensive review of older pesticides to ensure they meet current health and safety standards.[2][7] **Carbophenothion** was placed on List A for reregistration review, which includes pesticides registered before November 1, 1984.[2] Ultimately, all products containing **Carbophenothion** were designated as "Cancelled" by the EPA, and it is considered obsolete or discontinued for use as a pesticide.[2][8] The chemical is also identified as an extremely hazardous substance under the Emergency Planning and Community Right-to-Know Act.[1][2]

- European Union: In the European Union, **Carbophenothion** is not an approved active substance for use in plant protection products.[2] The EU maintains a comprehensive database of approved and non-approved pesticide active substances, and **Carbophenothion** is listed as not approved.[2] This status effectively bans its use in agriculture within the EU member states.
- Other Regions: The WHO Recommended Classification of Pesticides by Hazard identifies **Carbophenothion** as an active ingredient believed to be obsolete or discontinued for use as a pesticide.[2] Some countries, like India, have also withdrawn **Carbophenothion**.[9]

## Use Restrictions and Safety Precautions

Where its use was permitted, strict regulations were in place to mitigate risks to human health and the environment.

- Restricted Use: As an RUP in the United States, its application is limited to certified professionals.[3]
- Re-entry Interval (REI): The EPA mandated a two-day safety waiting interval after application before workers could re-enter treated fields to minimize dermal exposure.[3]
- Banned Uses: The use of **Carbophenothion** on food-producing animals is generally not permitted in the United States.[2]

## Quantitative Toxicity Data

The high toxicity of **Carbophenothion** to a wide range of organisms is a primary driver of its stringent regulation. The following tables summarize key toxicity values.

Table 1: Mammalian Acute Toxicity of **Carbophenothion**

Species	Route	LD50 Value	Citation(s)
Rat (female)	Oral	10 mg/kg	[3]
Rat (male)	Oral	30 mg/kg	[3]
Mouse	Oral	218 mg/kg	[3]
Rat (female)	Dermal	27 mg/kg	[3]
Rat (male)	Dermal	54 mg/kg	[3]
Rabbit	Dermal	1,270 - 1,850 mg/kg	[3]
Rat	Inhalation	LC50: 0.002 mg/L of air	[3]

Table 2: Avian and Aquatic Acute Toxicity of **Carbophenothion**

Species	Type	Toxicity Value (LD50 or LC50)	Citation(s)
European Starling	Avian Oral	5.6 mg/kg	[3]
Canada Goose	Avian Oral	29-35 mg/kg	[3]
Mallard Duck	Avian Oral	121 mg/kg	[3]
Japanese Quail	Avian Oral	56.8 mg/kg	[3]
Japanese Quail	Avian Dietary	4,434 ppm	[3]
Rainbow Trout	Aquatic	56 ppb	[3][10]
Bluegill Sunfish	Aquatic	13 ppb	[3][10]
Pink Shrimp	Aquatic	0.47 ppb	[3][10]
Sheepshead Minnow	Aquatic	17 ppb	[3][10]

## Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. Due to its discontinued use in many regions, MRLs for **Carbophenothion** are often set at the limit of detection or have been removed. For historical context, the U.S. had previously allowed a tolerance of 10 ppm for its residues in dehydrated citrus pulp for cattle feed.[2] International bodies like the Codex Alimentarius Commission establish MRLs to facilitate international trade, but given **Carbophenothion**'s status, these are of limited current relevance in many jurisdictions.[11]

## Experimental Protocols

The regulatory decisions regarding **Carbophenothion** are based on a comprehensive set of toxicological and environmental fate studies. While specific study reports are often proprietary, the methodologies follow standardized guidelines from agencies like the EPA and the Organisation for Economic Co-operation and Development (OECD).

## Toxicology Study Protocols

- Acute Toxicity Testing: These studies determine the short-term effects of a single high-dose exposure.
  - Oral LD50: Laboratory animals (typically rats or mice) are administered the substance via gavage in graded doses. The dose that is lethal to 50% of the test population is determined.
  - Dermal LD50: The substance is applied to the shaved skin of animals (often rabbits) to determine the dose that causes lethality in 50% of the subjects through skin absorption.[3]
  - Inhalation LC50: Animals are exposed to the chemical in an inhalation chamber for a specified period to determine the concentration in the air that is lethal to 50% of the population.[3]
- Chronic Toxicity Testing: These long-term studies (e.g., 2-year feeding studies in rodents) assess the effects of repeated low-dose exposure, looking for outcomes such as carcinogenicity and organ damage.[10]
- Reproductive and Developmental Toxicity: Multi-generational studies in animals (e.g., a three-generation rat study) are conducted to evaluate potential effects on fertility, pregnancy

outcomes, and offspring development.[3]

## Environmental Fate Study Protocols

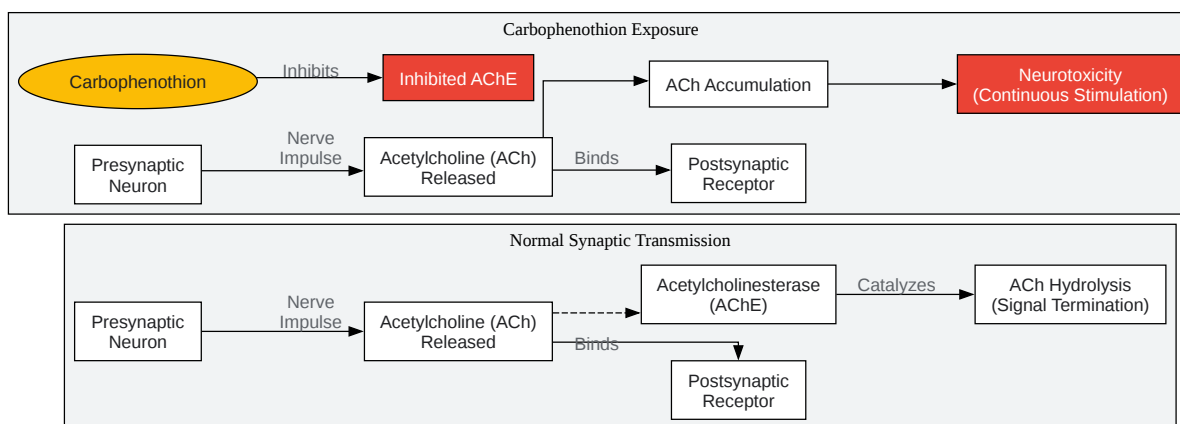
These studies are crucial for understanding a pesticide's persistence, mobility, and potential to contaminate soil, water, and air.

- **Hydrolysis:** The degradation rate of **Carbophenothion** is measured in sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) and temperatures to determine its stability in water and how quickly it breaks down chemically.[12][13]
- **Soil Metabolism:** The degradation of the pesticide is studied in both aerobic and anaerobic soil conditions. Radiolabeled **Carbophenothion** is often used to trace its breakdown into various metabolites over time. This helps determine its persistence in the soil environment. [13][14]
- **Leaching and Adsorption/Desorption:** Column leaching and batch equilibrium studies are performed to assess the mobility of **Carbophenothion** in soil. These experiments measure how strongly the chemical binds to soil particles and its potential to move through the soil profile and contaminate groundwater.[12]
- **Photodegradation:** The breakdown of the pesticide when exposed to light is studied in both water and on soil surfaces to understand the role of sunlight in its environmental degradation.[13]

## Visualizations: Pathways and Processes

### Mechanism of Action and Neurotoxicity Pathway

**Carbophenothion**, like other organophosphates, primarily acts by inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity. [4][5]

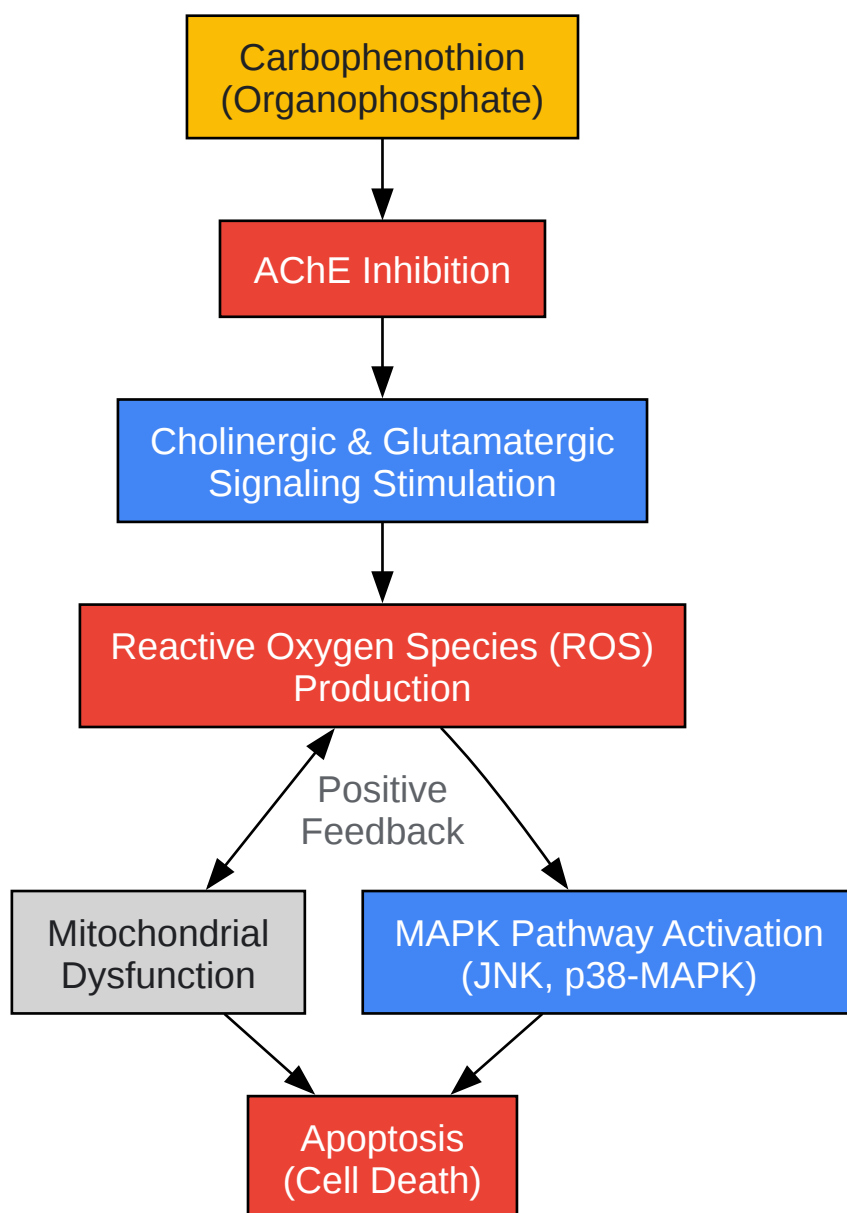


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Caption: Mechanism of **Carbophenothion** neurotoxicity via AChE inhibition.

## Downstream Cellular Effects of Organophosphate Exposure

Beyond acute neurotoxicity, organophosphate exposure can trigger a cascade of cellular events, including oxidative stress and the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can ultimately lead to apoptosis (programmed cell death).<sup>[5]</sup>  
<sup>[15]</sup>

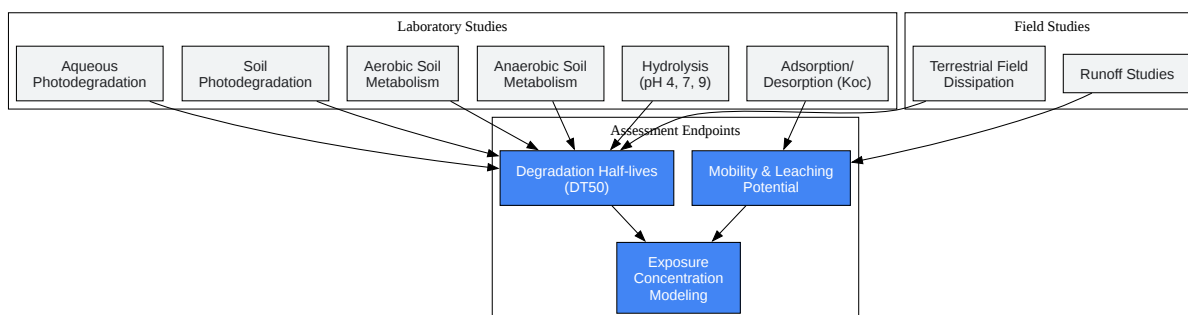


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Caption: Cellular pathways affected by **Carbophenothion** exposure.

## Experimental Workflow for Environmental Fate Assessment

The assessment of a pesticide's environmental fate involves a series of standardized laboratory and field studies to model its behavior after application.



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Caption: Workflow for a pesticide's environmental fate assessment.

## Conclusion

**Carbophenothion** is a highly toxic organophosphate pesticide whose use has been canceled or severely restricted globally due to significant concerns for human health and the environment.[1][3][6] Regulatory bodies like the U.S. EPA and their European counterparts have acted on extensive toxicological and environmental fate data to phase out its application in agriculture.[2][8] The data consistently demonstrate high acute toxicity to mammals, birds, and aquatic organisms, alongside concerns about its environmental persistence.[3][6] The established mechanism of acetylcholinesterase inhibition, coupled with downstream effects like oxidative stress, underscores the profound biological impact of this compound.[5][15] For researchers and professionals in drug development and environmental science, the case of **Carbophenothion** serves as a critical example of the rigorous, multi-faceted scientific evaluation that underpins modern pesticide regulation.



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